molecular formula C14H19NO B3058297 1-(1-Benzylpiperidin-4-yl)ethanone CAS No. 88796-04-7

1-(1-Benzylpiperidin-4-yl)ethanone

Cat. No. B3058297
CAS RN: 88796-04-7
M. Wt: 217.31 g/mol
InChI Key: ZTTPDEBBWJUCQQ-UHFFFAOYSA-N
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Description

  • Boiling Point : 99-103°C at 0.3 mbar

Synthesis Analysis

The synthesis of 1-(1-Benzylpiperidin-4-yl)ethanone involves the reaction of piperidine with benzyl chloride or benzyl bromide. The benzyl group is introduced onto the piperidine ring, resulting in the formation of the ketone compound. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Ligand Design for NMDA Receptors

1-(1-Benzylpiperidin-4-yl)ethanone derivatives are explored in ligand design targeting GluN2B/NMDA receptors, relevant in neurological research. For instance, certain derivatives like 2-(4-benzylpiperidin-1-yl)-1-(6-hydroxy-1H-indol-3-yl)ethanone demonstrated high binding affinity in receptor assays, indicating potential applications in studying and modulating NMDA receptor functions (Gitto et al., 2011).

Anti-inflammatory and Antimicrobial Agents

Derivatives of 1-(1-Benzylpiperidin-4-yl)ethanone have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. This includes their use in synthesizing new chalcone derivatives, which are assessed for efficacy against various inflammatory conditions and microbial infections (Rehman et al., 2022).

Antioxidant Properties in Neurodegenerative Research

Some derivatives, like 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, have been identified as dual-effective neuroprotective agents with antioxidant properties. These derivatives are being studied for their potential applications in the treatment of neurodegenerative diseases, as they combine antioxidant capabilities with NMDA receptor affinity (Buemi et al., 2013).

Material Science and Polymer Research

In material science, certain ethanone derivatives are investigated for their dielectric and thermal properties. These studies explore the potential of these compounds in developing new materials with specific electrical and thermal characteristics (Çelik & Coskun, 2018).

Green Synthesis Methods

The compound also finds application in green chemistry, such as in the biocatalytic reduction of related compounds to produce enantiopure alcohols. This application is significant in the pharmaceutical industry, where enantiopure compounds are essential for creating specific drug molecules (Şahin, 2019).

Corrosion Inhibition Research

In the field of corrosion science, derivatives of 1-(1-Benzylpiperidin-4-yl)ethanone have been explored as potential corrosion inhibitors for metals in acidic environments. This application is vital for industrial maintenance and protection of infrastructure (Jawad et al., 2020).

Safety And Hazards

  • MSDS : Material Safety Data Sheet

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTPDEBBWJUCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358706
Record name 1-(1-benzylpiperidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)ethanone

CAS RN

88796-04-7
Record name 1-(1-benzylpiperidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide (11.5 g, 44 mmol) in diethyl ether (150 mL) at 0° C. was added methyl magnesium bromide (15.7 g, 132 mmol), drop-wise over 10 min. The resulting mixture was stirred at 25-30° C. for 2 h. After completion of the reaction, the mixture was treated with EtOAc and saturated NH4Cl solution. The separated organic layer was washed with brine and dried over anhydrous sodium sulfate and concentrated under vacuum to afford 1-(1-benzylpiperidin-4-yl)ethanone product. [M+1]=218.1
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Synthesis routes and methods II

Procedure details

A solution of 47.32 g 1-benzyl-N-methyl-N-methoxy-piperidine-4-carboxamide in 1.5 L anhydrous ether in a 2-L 3-neck round-bottom flask fitted with a nitrogen bubbler, an overhead stirrer, and an addition funnel was cooled with an ice-acetone bath, and was treated with 270 mL of a 1.53M solution of methylmagnesium bromide in 1:3 THF:toluene with stirring over 70 minutes. After stirring in an ice bath for additional two hours, the mixture was quenched with 15 mL EtOAc, stirred for 10 minutes, and then poured into 2 L of ice water. After adjusting the pH to 8˜9, the layers were separated. The mixture was extracted with 4×250 mL ether, the combined ether solution was washed with 300 mL each of water and saturated brine, and then dried over Na2SO4. Removal of solvent under reduced pressure gave 40.68 g of crude product. This material was purified by flash chromatography on silica gel eluting with 25%˜40% EtOAc in hexanes with 1% Et3N to give 39.533 g of the title compound as a yellowish liquid. RF: 0.20 (20% EtOAc in hexanes with 1% (v/v) Et3N). 1H NMR (500 MHz, CDCl3): δ7.32˜7.35 (m, 4H), 7.25˜7.30 (m, 1H), 3.53 (s, 2H), 2.91˜2.95 (m, 2H), 2.28˜2.34 (m, 1H), 2.16 (s, 3H), 2.01˜2.07 (m, 2H), 1.83˜1.88 (m, 2H), 1.66˜1.74 (m, 2H).
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47.32 g
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1.5 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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